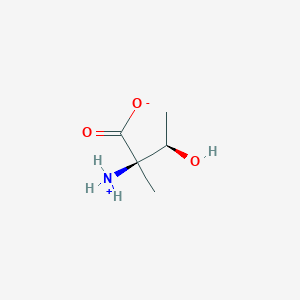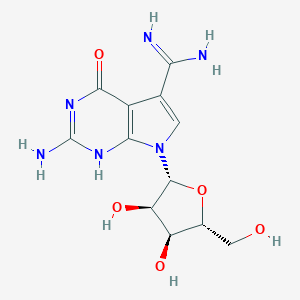
(2R,3R)-3-HYDROXY-D-ISOVALINE
Overview
Description
(2R,3R)-3-HYDROXY-D-ISOVALINE, also known as D-threonine, is an optically active amino acid. It is a stereoisomer of threonine, a proteinogenic amino acid. This compound is significant in various biochemical processes and has applications in scientific research and industrial production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-HYDROXY-D-ISOVALINE can be achieved through several methods. One common approach involves the resolution of racemic mixtures using chiral catalysts or enzymes. Another method includes the stereospecific synthesis from carbohydrate precursors like D-gulonic acid γ-lactone and D-glucono-δ-lactone .
Industrial Production Methods
Industrial production often employs microbial fermentation techniques. For instance, engineered strains of bacteria such as Serratia marcescens and Bacillus subtilis can be used to produce optically pure this compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-HYDROXY-D-ISOVALINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include keto acids, amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,3R)-3-HYDROXY-D-ISOVALINE has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of various biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug synthesis.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of (2R,3R)-3-HYDROXY-D-ISOVALINE involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing various biochemical pathways. For example, it can be involved in the synthesis of proteins and other essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid: Another stereoisomer of threonine.
(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid:
(2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acid: Another stereoisomer with different spatial configuration
Uniqueness
(2R,3R)-3-HYDROXY-D-ISOVALINE is unique due to its specific stereochemistry, which imparts distinct biochemical properties and reactivity. Its optical purity and specific configuration make it valuable in chiral synthesis and various industrial applications .
Properties
IUPAC Name |
(2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZTXAMTDLRLFP-NQXXGFSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](C)(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312811 | |
| Record name | 2-Methyl-D-allothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152786-28-2 | |
| Record name | 2-Methyl-D-allothreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152786-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-D-allothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
![O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine](/img/structure/B114965.png)







